Methylaminoacetonitrile
Overview
Description
Methylaminoacetonitrile is an organic compound with the molecular formula C3H6N2. It is characterized by the presence of a methylamino group attached to an acetonitrile moiety. This compound is known for its applications in organic synthesis and is often used as a building block in the preparation of various chemical entities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylaminoacetonitrile can be synthesized using several methods. One common approach involves the reaction of methylamine hydrochlorate, sodium cyanide, and formaldehyde in the presence of a catalyst. The reaction is typically carried out below zero degrees Celsius using 3-hydrosulfuryl propanoic acid as a catalyst . Another method involves the use of liquid hydrogen cyanide, formaldehyde, and amine, which yields aminoacetonitriles through a condensation reaction .
Industrial Production Methods: The industrial production of this compound often employs the sodium cyanide method due to its simplicity and cost-effectiveness. this method has a lower yield compared to other methods, such as the liquid hydrogen cyanide method, which offers higher yields but involves more complex and hazardous operations .
Chemical Reactions Analysis
Types of Reactions: Methylaminoacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitriles and amides.
Reduction: Reduction reactions can convert this compound into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitriles and amides.
Reduction: Primary amines.
Substitution: Various substituted nitriles and amines.
Scientific Research Applications
Methylaminoacetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methylaminoacetonitrile involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of the cyano group, which can participate in nucleophilic addition and substitution reactions. Additionally, the methylamino group can undergo protonation and deprotonation, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Aminoacetonitrile: Similar in structure but lacks the methyl group.
Dimethylaminoacetonitrile: Contains an additional methyl group on the amino nitrogen.
Ethylaminoacetonitrile: Has an ethyl group instead of a methyl group.
Uniqueness: this compound is unique due to its specific combination of the methylamino and cyano groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
2-(methylamino)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2/c1-5-3-2-4/h5H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVRRUUMHFWFQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063962 | |
Record name | Methylaminoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5616-32-0 | |
Record name | (Methylamino)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5616-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetonitrile, 2-(methylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005616320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sarcosinonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetonitrile, 2-(methylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methylaminoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylaminoacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is notable about the basic hydrolysis of N-Nitroso-2-(methylamino)acetonitrile?
A1: Research indicates that N-Nitroso-2-(methylamino)acetonitrile undergoes basic hydrolysis unusually easily. [] While the exact mechanisms behind this haven't been fully elucidated in the provided abstracts, this points towards interesting reactivity patterns compared to similar compounds. Further investigation into the reaction kinetics and influencing factors could be valuable.
Q2: How does an acidic environment affect N-Nitroso-2-(methylamino)acetonitrile?
A2: Polarographic studies show that N-Nitroso-2-(methylamino)acetonitrile undergoes a rearrangement reaction when exposed to acidic aqueous solutions. [] Details about the specific products formed and the reaction pathway require further analysis of the full research article. This highlights the importance of pH in the compound's stability and potential applications.
Q3: Can N-Nitroso-2-(methylamino)acetonitrile transform into other heterocyclic compounds?
A3: Yes, research demonstrates a reversible interconversion between N-Nitroso-2-(methylamino)acetonitrile and 3-Methyl-5-amino-1,2,3-oxadiazolium chloride. [] This suggests a dynamic equilibrium exists between these two structures under specific conditions. Understanding the factors influencing this equilibrium could be crucial for synthetic applications and studying related reactions.
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